N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
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Overview
Description
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a complex organic compound with a molecular formula of C21H20N2O5S This compound is characterized by its unique structure, which includes a thiadiazole ring, a furan ring, and various functional groups such as ethoxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxy-3-methoxybenzoyl chloride with thiosemicarbazide to form the corresponding thiadiazole derivative. This intermediate is then reacted with furan-2-carboxylic acid chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and the development of new materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s properties make it suitable for use in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, its antimicrobial properties may result from disrupting the cell membrane or inhibiting essential enzymes in microorganisms.
Comparison with Similar Compounds
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide: This compound lacks the ethoxy group, which may affect its biological activity and chemical properties.
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide: This compound lacks the methoxy group, which may influence its reactivity and interactions with molecular targets.
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide: This compound contains a thiophene ring instead of a furan ring, which may alter its chemical and biological properties.
Properties
Molecular Formula |
C16H15N3O4S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O4S/c1-3-22-11-7-6-10(9-13(11)21-2)14-17-16(24-19-14)18-15(20)12-5-4-8-23-12/h4-9H,3H2,1-2H3,(H,17,18,19,20) |
InChI Key |
XJQJEHUGDOCOMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CO3)OC |
Origin of Product |
United States |
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